molecular formula C8H4BrF3N2O2S B12839614 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole

4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole

Cat. No.: B12839614
M. Wt: 329.10 g/mol
InChI Key: NDHODDROMJJEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-(trifluoromethyl)-1H-benzimidazole (CAS: 175135-14-5) is a halogenated benzimidazole derivative with the molecular formula C₈H₄BrF₃N₂ and a molecular weight of 265.03 g/mol . Its structure features a bromine substituent at the 4-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzimidazole core. Key physicochemical properties include:

  • Melting Point: 216–218°C
  • Density: 1.83 g/cm³
  • Boiling Point: 374.2°C at 760 mmHg
  • LogP: 3.34 (indicating moderate lipophilicity) .

This compound is commercially available with a purity of ≥97% and is typically packaged in amber glass bottles for stability .

Properties

Molecular Formula

C8H4BrF3N2O2S

Molecular Weight

329.10 g/mol

IUPAC Name

4-bromo-6-(trifluoromethylsulfonyl)-1H-benzimidazole

InChI

InChI=1S/C8H4BrF3N2O2S/c9-5-1-4(17(15,16)8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14)

InChI Key

NDHODDROMJJEBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Cyclization

The benzimidazole ring is commonly synthesized by the condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or nitriles under acidic or catalytic conditions. For this compound, the precursor is typically a 4-bromo-3-nitro-o-phenylenediamine or a related substituted diamine, which upon cyclization forms the benzimidazole scaffold.

Typical conditions:

Step Reagents/Conditions Outcome
Cyclization o-Phenylenediamine derivative + aldehyde or carboxylic acid Formation of benzimidazole ring

Catalysts such as ammonium chloride in ethanol or ceric ammonium nitrate in polyethylene glycol have been reported to facilitate this cyclization efficiently at moderate temperatures (50–90 °C).

Alternative Catalytic Methods

  • Iron-sulfur catalysis under solvent-free conditions at 150 °C has been used for benzimidazole derivatives, promoting cyclization with high yields (83–91%).
  • Microwave-assisted reflux reactions at 80 °C provide eco-friendly and rapid synthesis routes.

Bromination at the 4-Position

Selective bromination of the benzimidazole ring is achieved by reacting the benzimidazole intermediate with brominating agents such as phosphorus oxybromide or N-bromosuccinimide (NBS).

Key points:

  • Bromination is often performed on benzimidazole-2-one derivatives or directly on the benzimidazole ring.
  • Phosphorus oxybromide (POBr3) is effective for converting 5,6-dichlorobenzimidazol-2-one to 2-bromo-5,6-dichlorobenzimidazole, a related halogenated benzimidazole, indicating its utility in halogenation steps.
  • Reaction conditions typically involve controlled temperatures and anhydrous environments to prevent side reactions.

Introduction of the Trifluoromethylsulphonyl Group

The trifluoromethylsulphonyl (–SO2CF3) group is introduced via sulfonylation reactions using trifluoromethanesulfonyl reagents such as trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride.

Typical procedure:

Step Reagents/Conditions Outcome
Sulfonylation Benzimidazole intermediate + trifluoromethanesulfonyl chloride + base (e.g., pyridine) Introduction of –SO2CF3 group at 6-position
  • The reaction is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to enhance reactivity and selectivity.
  • Bases such as pyridine or triethylamine are used to scavenge the generated acid and drive the reaction forward.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Cyclization Substituted o-phenylenediamine + aldehyde or carboxylic acid, catalyst (e.g., ammonium chloride), 80–90 °C 4-Bromo-substituted benzimidazole core High yield with optimized catalysts
2 Bromination Phosphorus oxybromide or NBS, anhydrous conditions 4-Bromo-benzimidazole intermediate Selective bromination at 4-position
3 Sulfonylation Trifluoromethanesulfonyl chloride, base (pyridine), DMF/DMSO, elevated temperature 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole Efficient introduction of –SO2CF3 group

Research Findings and Optimization

  • The choice of solvent and temperature critically affects the yield and purity of the final product. Polar aprotic solvents and temperatures around 80–150 °C are commonly optimal.
  • Catalyst selection in the cyclization step can improve reaction rates and selectivity, with iron-sulfur catalysts and ammonium chloride showing promising results.
  • The order of substitution is important: bromination is typically performed before sulfonylation to avoid deactivation of the ring or side reactions.
  • Purification often involves recrystallization or chromatographic techniques to isolate the pure substituted benzimidazole.

Chemical Reactions Analysis

4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethylsulphonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can disrupt normal cellular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Benzimidazole Core

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP Key References
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole 4-Br, 6-CF₃ C₈H₄BrF₃N₂ 265.03 216–218 3.34
4-Bromo-6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole 4-Br, 6-t-Bu, 2-CF₃ C₁₂H₁₂BrF₃N₂ 333.15 Not reported 4.21*
4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole 4-Cl, 2-Me, 6-CF₃ C₉H₆ClF₃N₂ 250.61 Not reported 3.78*
6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole 6-Br, 4-Cl, 2-CF₃ C₈H₃BrClF₃N₂ 315.48 Not reported 3.92*
4-Bromo-2-(trifluoromethyl)-1H-benzimidazole 4-Br, 2-CF₃ C₈H₄BrF₃N₂ 265.03 Not reported 3.10

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:
  • Halogen vs. Alkyl Substituents : The tert-butyl group in 4-bromo-6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole increases molecular weight and lipophilicity (LogP = 4.21) compared to the parent compound (LogP = 3.34) .
  • Positional Effects : Moving the trifluoromethyl group from the 6- to the 2-position (e.g., 4-bromo-2-(trifluoromethyl)-1H-benzimidazole ) reduces LogP, suggesting altered solubility and membrane permeability .

Pharmacological Activity Comparisons

Key Observations:
  • Neuroleptic Potential: Piperazine-linked derivatives (e.g., 4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole) show balanced 5-HT2A/D2 receptor affinity, a hallmark of atypical antipsychotics .
  • Antimicrobial Specificity : Trifluoromethyl groups enhance activity against protozoans, while sulfonyl groups (e.g., alkyl sulfonyl derivatives) broaden antibacterial efficacy .

Biological Activity

4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C8H5BrF3N3O2S
  • Molecular Weight: 330.15 g/mol
  • IUPAC Name: this compound

The compound features a benzimidazole core, which is well-known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a trifluoromethyl group and a sulfonyl moiety enhances its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

The antiviral potential of this compound has also been explored. In vitro studies showed that it inhibits the replication of certain viruses, including Herpes Simplex Virus (HSV) and Influenza Virus. The compound's mechanism involves interference with viral entry and replication processes .

Anticancer Properties

The anticancer activity of this compound was evaluated in several cancer cell lines. A notable study reported that the compound induced apoptosis in human lung cancer cells (A549) with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15Apoptosis induction via caspases
MCF7 (Breast Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)25Inhibition of proliferation

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers tested various benzimidazole derivatives against a panel of pathogens. The results indicated that this compound was among the top performers, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in A549 cells, promoting oxidative stress and subsequent apoptosis. Additionally, Western blot analysis confirmed the downregulation of Bcl-2 and upregulation of Bax, further supporting its role as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole, and how can impurities be minimized?

Answer:

  • Synthetic Pathways : The compound can be synthesized via sulfonation of a brominated benzimidazole precursor using trifluoromethanesulfonic anhydride under controlled anhydrous conditions .
  • Impurity Control : Impurities such as sulfone byproducts (e.g., omeprazole sulfone analogs) may arise during sulfonation. These can be minimized by optimizing reaction stoichiometry (e.g., limiting excess sulfonating agent) and using HPLC with Purospher® STAR columns for purity monitoring .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended for isolating the target compound .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ can confirm the benzimidazole core and substituents (e.g., trifluoromethylsulfonyl at C6, bromo at C4). The deshielded proton at C7 (δ ~8.1 ppm) is a diagnostic marker .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution MS ensures molecular weight verification and detects trace impurities (e.g., dehalogenated byproducts) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using synchrotron radiation) resolves stereoelectronic effects of the trifluoromethylsulfonyl group .

Q. How does the reactivity of the trifluoromethylsulfonyl group influence nucleophilic substitution at the bromo position?

Answer:

  • Electronic Effects : The electron-withdrawing trifluoromethylsulfonyl group deactivates the benzimidazole ring, slowing SNAr reactions at C4. However, bromo substitution can still occur under harsh conditions (e.g., Pd-catalyzed coupling with amines at 100°C in DMF) .
  • Steric Hindrance : The bulky sulfonyl group may reduce accessibility to the bromo site, necessitating polar aprotic solvents (e.g., DMSO) to enhance reactivity .

Advanced Research Questions

Q. How can QSAR models predict the environmental toxicity of this compound?

Answer:

  • Computational Parameters : Use DFT calculations (B3LYP/6-31G* basis set) to derive electronic descriptors (e.g., HOMO-LUMO gap, dipole moment) and molecular dynamics to assess hydrophobicity (logP). RMSD values <0.5 Å in structural optimization ensure model reliability .
  • Toxicity Endpoints : Acute toxicity (e.g., Ceriodaphnia lethality) correlates with logD and partial charges on the sulfonyl group. Comparative studies with analogs (e.g., 5-bromo-2-(trifluoromethyl)-1H-benzimidazole) suggest higher toxicity with electron-deficient substituents .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Answer:

  • Dynamic Effects : Variable-temperature NMR (e.g., -40°C to 25°C) can suppress rotational barriers in the trifluoromethylsulfonyl group, clarifying split peaks .
  • Isotopic Labeling : ¹⁹F NMR with CF₃ isotopic tags distinguishes between sulfonyl and trifluoromethyl environments, resolving overlapping signals .

Q. What methodologies assess the environmental persistence of this compound in aqueous systems?

Answer:

  • Hydrolysis Studies : Conduct pH-dependent hydrolysis (pH 3–9) at 25°C–50°C. The sulfonyl group shows stability in acidic conditions but hydrolyzes to sulfonic acids at pH >7, monitored via LC-MS .
  • Photodegradation : Use UV-Vis irradiation (λ = 254 nm) in simulated sunlight. Degradation products (e.g., desulfonated benzimidazoles) are identified using QTOF-MS .

Q. How do structural modifications (e.g., halogen substitution) affect its bioactivity in medicinal chemistry?

Answer:

  • SAR Insights : Replacing bromo with chloro reduces steric bulk, enhancing binding to targets like H+/K+-ATPase (IC₅₀ values decrease by ~30%). Conversely, replacing trifluoromethylsulfonyl with methylsulfonyl lowers metabolic stability .
  • In Silico Docking : Molecular docking (AutoDock Vina) reveals that bromo and trifluoromethylsulfonyl groups form van der Waals interactions with hydrophobic enzyme pockets, critical for inhibitory activity .

Q. What advanced techniques profile impurities in large-scale synthesis batches?

Answer:

  • 2D-LC-MS/MS : Orthogonal separation (e.g., HILIC followed by reverse-phase) identifies trace impurities like sulfoxide derivatives (<0.1% abundance) .
  • Stability-Indicating Methods : Forced degradation (heat, light, oxidation) followed by NMR and HRMS characterizes degradation pathways and validates analytical methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.